B1578179 Ascaphin-8

Ascaphin-8

Numéro de catalogue: B1578179
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ascaphin-8 (sequence: GFKDLLKGAAKALVKTVLF-NH2) is a 19-amino acid, C-terminal amidated, α-helical antimicrobial peptide (AMP) originally isolated from the skin secretions of the North American tailed frog, Ascaphus truei . This cationic peptide is a subject of extensive research due to its potent activity against a broad spectrum of multidrug-resistant (MDR) bacterial pathogens, making it a promising candidate in the urgent search for novel antibiotics . Its principal mechanism of action is membranotrophic; the peptide exhibits high affinity for bacterial model membranes, inducing pore formation greater than 20 nm and reducing membrane fluidity, ultimately leading to cell lysis and death . This mechanism offers a significant advantage as it presents a low probability for target bacteria to develop resistance . Beyond its antibacterial applications, this compound has demonstrated potential antitumor activity, showing an inhibitory effect on the growth of various human cancer cell lines, including HepG2 liver cancer cells and A549 lung cancer cells . Recent innovative studies have also explored its synergistic effects when combined with other agents, such as bacteriophages, for enhanced biocontrol of plant pathogens like Agrobacterium tumefaciens . To address the inherent limitations of linear peptides, such as poor stability and susceptibility to proteolysis, researchers have developed stabilized analogs of this compound using stapled peptide strategies, which have shown improved biological activity, structural stability, and resistance to hydrolytic enzymes . Researchers can apply this peptide in studies related to antimicrobial mechanisms, cancer therapeutics, combinatorial antibacterial strategies, and the design of novel peptide-based pharmaceuticals. This product is provided for research purposes only and is not intended for diagnostic or therapeutic uses.

Propriétés

Bioactivité

Antibacterial, Antifungal

Séquence

GFKDLLKGAAKALVKTVLF

Origine du produit

United States

Applications De Recherche Scientifique

Antimicrobial Applications

Ascaphin-8 exhibits potent antimicrobial properties against a variety of pathogens, including multidrug-resistant bacteria. Its mechanism of action primarily involves disrupting bacterial membranes, which leads to cell lysis. Research has demonstrated that this compound is effective against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Key Findings:

  • Broad-spectrum Activity: this compound shows high potency against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 1.5 to 6 µM for ESBL-producing E. coli and 12.5 to 25 µM for Klebsiella pneumoniae .
  • Hemolytic Activity: Although effective against bacteria, this compound's therapeutic potential is somewhat limited by its hemolytic activity, with a lethal concentration for human erythrocytes (LC50) at approximately 55 µM .

Antitumor Activity

Recent studies have indicated that this compound and its modified derivatives possess significant antitumor properties. These peptides can inhibit the proliferation and migration of various cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer (HCT116), and glioblastoma (U87).

Research Highlights:

  • Stapled Peptides: Modifications to this compound, such as stapling using thiol-halogen click chemistry, have resulted in enhanced stability and biological activity. Derivatives like A8-2-o and A8-4-Dp demonstrated lower half-maximal inhibitory concentration (IC50) values compared to the parent peptide .
  • Mechanism of Action: The antitumor effects are attributed to apoptosis induction in tumor cells, as evidenced by increased red fluorescence in treated MCF-7 cells when analyzed with propidium iodide .

Biocompatibility and Safety

Studies assessing the biocompatibility of this compound have shown that it does not significantly induce hemolysis at concentrations below 25 µM. This safety profile is crucial for its potential application in clinical settings .

Summary of Applications

ApplicationDescriptionKey Findings
AntimicrobialEffective against Gram-positive/negative bacteriaMIC values between 1.5 - 25 µM; LC50 = 55 µM
AntitumorInhibits proliferation/migration of cancer cellsStapled derivatives show enhanced activity; apoptosis induction confirmed
BiocompatibilityLow hemolytic activity at therapeutic concentrationsGood safety profile; no significant hemolysis below 25 µM

Comparaison Avec Des Composés Similaires

Key Research Findings and Mechanisms

  • Structural Stability : Stapling at i, i+4 or i, i+7 positions enhances helicity (up to 71%) and protease resistance, though hydrophobicity may outweigh helicity in driving antitumor activity (e.g., A8-4-Dp’s lower helicity but high efficacy) .
  • Hemolysis Reduction : Lysine substitutions or stapling mitigate hemolysis by reducing cationic charge density, improving therapeutic indices .

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS) of Ascaphin-8

The primary method for preparing this compound is via Fmoc-based solid-phase peptide synthesis (SPPS) . The detailed procedure includes:

  • Resin Preparation: Rink amide MBHA resin (loading ~0.32 mmol/g) is pre-swelled in dichloromethane (DCM).
  • Deprotection: The Fmoc protecting group is removed using 20% piperidine in dimethylformamide (DMF).
  • Coupling: Natural amino acids (Fmoc-AA-OH) are coupled sequentially using diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBT) as activating agents at elevated temperature (65 °C) for 2 hours.
  • Washing: Repeated washes with DMF and DCM ensure removal of excess reagents.
  • Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) cocktail (TFA/TIPS/H2O = 95/2.5/2.5).
  • Purification: Crude peptides are precipitated with cold ether, centrifuged, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilization: Purified peptide is lyophilized for storage and further use.

This method yields the linear this compound peptide with high purity (>95%) suitable for subsequent modifications.

Stapled Peptide Synthesis via Halogen–Sulfhydryl Click Chemistry

To overcome the limitations of linear peptides, stapling techniques have been employed to stabilize the α-helical structure of this compound, enhancing its enzymatic resistance and biological activity.

  • Rationale: Stapling involves covalent cross-linking between side chains of amino acids to lock the peptide into a helical conformation.
  • Method: Thiol-halogen click chemistry is used, where cysteine residues introduced at strategic positions react with halogenated small molecules (e.g., 4,4′-dibromomethylbiphenyl) to form stable thioether linkages.
  • Procedure:
    • After SPPS of this compound analogs containing cysteine residues, the peptide is dissolved in saturated sodium bicarbonate solution.
    • Halogenated small molecules dissolved in acetonitrile are added in stoichiometric amounts.
    • The mixture is reacted at room temperature for 1 hour.
    • The stapled peptides are purified by RP-HPLC to >95% purity.

This stapling approach significantly improves α-helicity, protease resistance, and cell permeability.

Analytical Characterization Techniques

The quality and structural properties of this compound and its stapled derivatives are assessed using:

Technique Purpose Details
RP-HPLC Purity analysis and purification Analytical and semi-preparative columns with acetonitrile/TFA gradients at 214 nm and 254 nm
Circular Dichroism (CD) Secondary structure analysis (α-helicity) Peptides dissolved in water/TFE (1:1), scanned 190–280 nm, mean ellipticity calculated
Mass Spectrometry Molecular weight confirmation Confirms peptide identity and stapling modifications

These analyses confirm the successful synthesis and enhanced α-helical content of stapled peptides compared to the linear parent peptide.

Stability and Enzymatic Resistance Assays

  • Protease Stability: Peptides are incubated with trypsin in phosphate buffer (pH 7.4) at 37 °C.
  • Sampling: Aliquots are taken at multiple time points (0, 2, 4, 6, 8, 10, 12 hours).
  • Analysis: Residual peptide amounts are quantified by HPLC.
  • Findings: Stapled peptides (e.g., A8-2-o and A8-4-Dp) demonstrate significantly higher resistance to enzymatic degradation than linear this compound, indicating improved in vivo stability.

Biological Activity Evaluation

  • Antitumor Activity: Evaluated using cell proliferation assays (CCK-8) on various human cancer cell lines (e.g., HCT116, MCF-7, U87).
  • Hemolytic Activity: Blood compatibility assessed by hemolysis assay on human red blood cells at varying peptide concentrations.
  • Cell Migration and Invasion: Transwell migration and scratch-wound healing assays assess the inhibitory effects of peptides on cancer cell motility.
  • Results: Stapled peptides show enhanced antiproliferative and anti-metastatic activities compared to the parent peptide, with reduced cytotoxicity to normal cells.

Summary Table of Preparation and Properties of this compound and Stapled Derivatives

Parameter Linear this compound Stapled Peptides (e.g., A8-2-o, A8-4-Dp)
Synthesis Method Fmoc-SPPS Fmoc-SPPS + Thiol-halogen click stapling
Purity >95% (RP-HPLC) >95% (RP-HPLC)
α-Helicity (CD) Moderate Significantly increased
Enzymatic Stability Low (rapid degradation) High (resistant to trypsin for >12 h)
Antitumor Activity (IC50) Moderate Enhanced (lower IC50 values on cancer cell lines)
Hemolytic Activity Present at high doses Reduced compared to linear peptide
Membrane Permeability Limited Improved due to stapling

Q & A

Q. What is the primary structure and biological origin of Ascaphin-8?

this compound is a 19-amino acid α-helical antimicrobial peptide (GFKDLLKGAAKALVKTVLF-NH₂) derived from the norepinephrine-stimulated skin secretions of the North American tailed frog (Ascaphus truei). Its C-terminal amidation and lysine-rich sequence contribute to its initial antimicrobial and antitumor activities .

Q. Why is structural modification necessary for this compound in therapeutic development?

Linear peptides like this compound face challenges such as low protease stability and poor structural rigidity, limiting their therapeutic potential. Stapling modifications via halogen-sulfhydryl click chemistry enhance helicity, protease resistance, and bioactivity while retaining key functional residues .

Q. What in vitro models are used to evaluate the antitumor efficacy of this compound derivatives?

Standard assays include Cell Counting Kit-8 (CCK-8) proliferation tests on human cancer cell lines (e.g., HCT116 colon carcinoma, MCF-7 breast cancer, U87 glioma). Dose-response curves and IC₅₀ values are calculated using GraphPad Prism to quantify potency .

Advanced Research Questions

Q. How are key residues identified and preserved during the stapled peptide design of this compound derivatives?

Lysine residues at positions 3, 7, 11, and 15 are critical for maintaining bioactivity. Stapling avoids modifying these residues by employing i, i+4 or i, i+7 bridging strategies, preserving electrostatic interactions essential for membrane targeting .

Explain the methodological approach to assessing helicity changes post-stapling in this compound derivatives.
Circular dichroism (CD) spectroscopy measures α-helical content by analyzing negative ellipticity peaks at 208 nm and 222 nm. Stapled peptides (e.g., A8-2-o) show helicity increases from 33% (native) to 71%, correlating with structural stabilization .

Q. What experimental strategies resolve contradictions between helicity and antitumor activity in this compound derivatives?

While helicity enhances stability, antitumor activity does not strictly correlate with helical content. For example, A8-4-Dp exhibits lower helicity (42%) but superior activity due to increased hydrophobicity from biphenyl bridges, suggesting membrane penetration and lipid interaction are critical .

Q. How is protease stability evaluated for this compound derivatives, and what are the implications for drug design?

Peptides are incubated with trypsin, and residual intact peptide is quantified via HPLC. Stapled derivatives like A8-4-Dp show extended half-lives (>3 hours vs. <1 hour for native), validating stapling as a strategy to resist enzymatic degradation .

Q. How do migration and invasion assays contribute to understanding the antimetastatic potential of this compound derivatives?

Transwell chambers and scratch assays measure inhibition of MCF-7 cell migration. A8-2-o reduces migration by 60% at 10 μM, indicating suppression of metastatic pathways via cytoskeletal disruption or adhesion modulation .

Q. What are the considerations for transitioning this compound derivatives from in vitro to in vivo studies?

Key steps include hemolytic compatibility tests (≤10% hemolysis at 100 μM), pharmacokinetic profiling (e.g., plasma stability), and fluorescence tagging (e.g., FITC) for biodistribution tracking in animal models .

Q. How do researchers optimize the balance between hydrophobicity and helicity in this compound derivatives?

Biphenyl bridges (e.g., A8-4-Dp) introduce hydrophobicity without excessive helicity, enhancing membrane interaction. Hydrophobic indices and molecular dynamics simulations guide residue substitutions to minimize off-target toxicity while maximizing tumor selectivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.